Manganese(II) acetate
Overview
Description
Manganese(II) acetate is a chemical compound that has been studied in various contexts, particularly in the field of coordination chemistry and catalysis. It serves as a precursor for the synthesis of various manganese complexes and has been utilized in catalytic processes such as allylic oxidations of alkenes .
Synthesis Analysis
The synthesis of manganese(II) acetate complexes can involve reactions with various ligands. For instance, the reaction of manganese(II) acetate with substituted thiosemicarbazones derived from di-2-pyridyl ketone results in the formation of new complexes with a distorted octahedral geometry . Similarly, reactions with pentanedioic acid and heterocyclic carboxylic acids have been reported to yield a variety of manganese(II) complexes with different coordination geometries and properties .
Molecular Structure Analysis
The molecular structure of manganese(II) acetate complexes can vary significantly depending on the ligands involved. X-ray diffraction studies have revealed structures ranging from distorted octahedral geometries in bis(acetylacetonato)manganese(II) dihydrate to polymeric structures with different network formations in coordination polymers composed of manganese(II) acetate and pyridine N-oxide complexes . The crystal structure of a dehydrated form of manganese(II) acetate shows a three-dimensional polymeric structure with a porous nature .
Chemical Reactions Analysis
Manganese(II) acetate is known for its catalytic activity in various chemical reactions. It catalyzes the allylic oxidation of alkenes to enones with high regioselectivity and chemoselectivity . Additionally, manganese(II) acetate complexes have been shown to catalyze the disproportionation of hydrogen peroxide in the presence of imidazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of manganese(II) acetate complexes are influenced by their molecular structures. For example, the coordination environment and the presence of water or other solvent molecules in the crystal lattice can affect properties such as solubility, magnetic behavior, and catalytic activity. The complexes exhibit a range of magnetic susceptibilities and catalytic behaviors, as demonstrated by the weak antiferromagnetic coupling in some Mn(II) complexes and the strong antiferromagnetic coupling in a Mn(IV) complex .
Scientific Research Applications
1. Magnetic Properties and Crystal Structures
Manganese(II) acetate plays a crucial role in forming cyano-bridged tungstate(V)-manganese(II) bimetallic magnets. These compounds demonstrate significant ferrimagnetic properties and are useful in understanding magnetostructural correlations (Song et al., 2003).
2. Coordination Complexes and Magnetic Interactions
This compound is used in synthesizing discrete neutral dimanganese(II) complexes. These complexes exhibit weak antiferromagnetic interactions and are significant in exploring coordination chemistry and magnetic properties (Mukherjee et al., 2004).
3. Environmental Analysis
Manganese(II) acetate is relevant in environmental science, particularly in characterizing manganese oxidation states in airborne particulate matter. This has implications for understanding regional variations in air quality and potential health effects (Datta et al., 2012).
4. Phosphorescent Materials
Research into phosphorescent manganese(II) complexes, which include manganese(II) acetate, is emerging significantly. These complexes are promising for various applications like organic electroluminescence, information recording, and temperature sensors due to their high efficiency and diverse properties (Tao, Liu, & Wong, 2020).
5. Organic Chemistry Applications
In organic synthesis, manganese(III) acetate, derived from manganese(II) acetate, is used for the allylic oxidation of alkenes. This showcases its role in the transformation of organic compounds with high regioselectivity and chemoselectivity (Shing, Yeung, & Su, 2006).
6. Solvation Structure Studies
Manganese(II) acetate has been studied for its solvation structures and kinetics in solvent exchange reactions. This research contributes to the broader understanding of coordination chemistry and reaction mechanisms (Inada et al., 1998).
7. Catalytic and Electrochemical Applications
The compound is also significant in catalytic and electrochemical applications. For instance, it has been used in the disproportionation of H2O2 and in voltammetry for manganese determination (Karipcin et al., 2010; El-Maali & El-Hady, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
manganese(2+);diacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Mn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGMEBQRZBEZQT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Mn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6MnO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027279 | |
Record name | Manganese(II) acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid, Brown crystals; [HSDB] | |
Record name | Acetic acid, manganese(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Manganese(II) acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2550 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN ALCOHOL | |
Record name | MANGANOUS ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5734 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.74, Red monoclinic crystals; MP 80 °C; density 1.59 g/cu cm; soluble in water and ethanol. /Tetrahydrate/ | |
Record name | MANGANOUS ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5734 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Manganese(II) acetate | |
Color/Form |
BROWN CRYSTALS | |
CAS RN |
638-38-0 | |
Record name | Manganous acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, manganese(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Manganese(II) acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Manganese di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANGANESE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V6E9Q2I0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MANGANOUS ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5734 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.